2-(3,5-Dimethoxy-4-methylphenyl)ethanamine
Overview
Description
2-(3,5-Dimethoxy-4-methylphenyl)ethanamine is a chemical compound with the molecular formula C11H17NO2. It belongs to the class of phenethylamines, which are known for their psychoactive and stimulant properties. This compound is structurally characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, which is further connected to an ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3,5-Dimethoxy-4-methylphenyl)ethanamine involves the reduction of the corresponding nitrostyrene precursor. The nitrostyrene can be synthesized through a condensation reaction between 3,5-dimethoxy-4-methylbenzaldehyde and nitroethane in the presence of a base such as sodium hydroxide. The resulting nitrostyrene is then reduced using a reducing agent like sodium borohydride (NaBH4) in combination with a catalytic amount of copper(II) chloride (CuCl2) to yield the desired phenethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxy-4-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Leads to secondary or tertiary amines.
Substitution: Results in various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dimethoxy-4-methylphenyl)ethanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its psychoactive properties and potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxy-4-methylphenyl)ethanamine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a serotonin receptor agonist, particularly targeting the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects. The compound may also affect other receptor systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the methyl group on the phenyl ring.
2,5-Dimethoxy-4-methylphenethylamine: Similar structure but with different positioning of the methoxy groups.
3,5-Dimethoxy-4-methylphenethylamine: Another closely related compound with slight structural variations.
Uniqueness
2-(3,5-Dimethoxy-4-methylphenyl)ethanamine is unique due to the specific positioning of its methoxy and methyl groups, which influence its receptor binding affinity and pharmacological effects. This structural uniqueness contributes to its distinct psychoactive properties compared to other phenethylamines.
Properties
IUPAC Name |
2-(3,5-dimethoxy-4-methylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-10(13-2)6-9(4-5-12)7-11(8)14-3/h6-7H,4-5,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHRMWHYJGLIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)CCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658381 | |
Record name | 2-(3,5-Dimethoxy-4-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63037-49-0 | |
Record name | 3,5-Dimethoxy-4-methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63037-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desoxy | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063037490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,5-Dimethoxy-4-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESOXY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/424LJJ87HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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